molecular formula C20H16FN3O4 B1251819 10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid

10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid

Cat. No.: B1251819
M. Wt: 381.4 g/mol
InChI Key: OLNJLTFSGFZCKE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-62176 is a potent topoisomerase inhibitor with significant antineoplastic activity. It is a small molecule drug developed from fluoroquinolones, a class of antibiotics known for their antibacterial properties. A-62176 has shown promising results in inhibiting topoisomerase I and II, enzymes crucial for DNA replication and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions: A-62176 is synthesized through a series of chemical reactions involving fluoroquinophenoxazine derivatives. The synthesis typically involves the expansion of the phenyl ring of fluoroquinolones to form quinophenoxazines. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of A-62176 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: A-62176 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of A-62176 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

A-62176 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of topoisomerase enzymes and their role in DNA replication.

    Biology: Employed in research to understand the mechanisms of cell division and the effects of topoisomerase inhibition on cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase I and II, leading to the disruption of DNA replication in cancer cells.

    Industry: Utilized in the development of new therapeutic agents targeting topoisomerase enzymes

Mechanism of Action

A-62176 exerts its effects by inhibiting topoisomerase I and II enzymes. These enzymes are responsible for regulating the topological state of DNA during replication and transcription. A-62176 binds to the DNA-topoisomerase complex, preventing the re-ligation of the cleaved DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Uniqueness: A-62176 is unique due to its dual inhibition of topoisomerase I and II, making it a potent anticancer agent. Unlike other fluoroquinolones primarily used as antibiotics, A-62176’s ability to target topoisomerase enzymes in cancer cells sets it apart as a promising therapeutic agent .

Properties

Molecular Formula

C20H16FN3O4

Molecular Weight

381.4 g/mol

IUPAC Name

10-[(3S)-3-aminopyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid

InChI

InChI=1S/C20H16FN3O4/c21-13-7-11-16-19(17(13)23-6-5-10(22)8-23)28-15-4-2-1-3-14(15)24(16)9-12(18(11)25)20(26)27/h1-4,7,9-10H,5-6,8,22H2,(H,26,27)/t10-/m0/s1

InChI Key

OLNJLTFSGFZCKE-JTQLQIEISA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F

Synonyms

6-((3S)-3-Amino-1-pyrrolidinyl)-5-fluoro-3-oxo-3H-pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid
A 62176
A-62176

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.